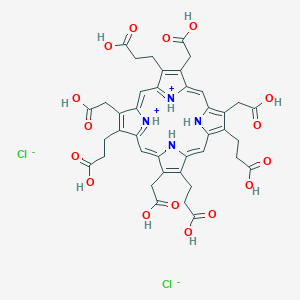

Uroporphyrin III dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uroporphyrinogen III is a tetrapyrrole and the first macrocyclic intermediate in the biosynthesis of heme, chlorophyll, vitamin B12, and siroheme . It is a colorless compound, like other porphyrinogens . The Chinese name for Uroporphyrin III dihydrochloride is 卟啉 III 二盐酸盐 .

Synthesis Analysis

In the general porphyrin biosynthesis pathway, uroporphyrinogen III is derived from the linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the action of the enzyme uroporphyrinogen-III cosynthase . The conversion entails a reversal of the last pyrrole unit (thus swapping the acetic and propionic acid groups) and a condensation reaction that closes the macrocycle by eliminating the final hydroxyl −OH with a hydrogen atom of the first ring .Molecular Structure Analysis

The molecular structure of uroporphyrinogen III can be described as a hexahydroporphine core, where each pyrrole ring has the hydrogen atoms on its two outermost carbons replaced by an acetic acid group (−CH2−COOH, “A”) and a propionic acid group (−CH2−CH2−COOH, “P”) . The groups are attached in an asymmetric way: going around the macrocycle, the order is AP-AP-AP-PA .Chemical Reactions Analysis

In the biosynthesis of hemes and chlorophylls, uroporphyrinogen III is converted into coproporphyrinogen III by the enzyme uroporphyrinogen III decarboxylase . In the biosynthesis of sirohemes, uroporphyrinogen III is converted by two methyl transferases to dihydrosirohydrochlorin, which is subsequently oxidized sirohydrochlorin, a precursor to the siroheme prosthetic group .科学的研究の応用

Enzymatic Synthesis and Biological Applications

- Enzymatic Synthesis : Uroporphyrinogen III methylase, purified from a recombinant strain of E. coli, was found to convert uroporphyrinogen into dihydrosirohydrochlorin (precorrin-2) and subsequently into a novel trimethylpyrrocorphin. This transformation is significant for understanding the biosynthesis of porphyrins and related compounds (Warren et al., 1990).

Chromatographic Separation and Quantitative Determination

- Separation Techniques : Chromatographic methods have been developed for the separation and quantitative determination of free uroporphyrin isomers I and III. Such techniques are crucial for analytical studies in porphyrin chemistry and related medical research (Mundschenk, 1968).

Biosynthesis of Red Blood Pigment

- Role in Heme Biosynthesis : Uroporphyrinogen III is pivotal in the biosynthesis of heme, the red blood pigment. Studies have revealed multiple pathways for its formation and highlighted its thermodynamic favorability for producing uroporphyrin analogs, which have potential medical applications in diagnosis and therapy (Franck, 1982).

Structural Studies

- Crystal Structure Analysis : Understanding the crystal structure of human uroporphyrinogen III synthase provides insights into the enzyme’s mechanism and its role in various biosynthetic pathways, such as those forming heme and vitamin B12 (Mathews et al., 2001).

Assays and Biochemical Analysis

- Development of Assays : A rapid direct assay for uroporphyrinogen III cosynthetase was developed, enhancing the understanding and study of this enzyme, which is critical in the precursor formation of heme, chlorophyll, and vitamin B12 (Jordan et al., 1980).

将来の方向性

Recent advances in understanding the pathogenesis and molecular genetic heterogeneity of porphyrias, a group of rare genetic disorders caused by abnormalities in heme biosynthesis, have led to improved diagnosis and treatment . These advances include DNA-based diagnoses for all the porphyrias, new understanding of the pathogenesis of the acute hepatic porphyrias, and new and experimental treatments for the erythropoietic porphyrias . These developments are relevant for the future directions of research involving Uroporphyrin III dihydrochloride.

特性

IUPAC Name |

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFQWXFTTZDHAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40Cl2N4O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uroporphyrin III dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)

![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)